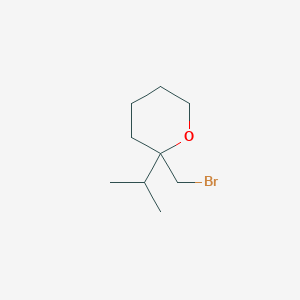
2-(Bromomethyl)-2-(propan-2-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(propan-2-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)oxane typically involves the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)oxane. This can be achieved using reagents such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-(propan-2-yl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted oxane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxanes with various functional groups.
Elimination: Alkenes with different degrees of substitution.
Oxidation: Oxane derivatives with oxidized functional groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-2-(propan-2-yl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)oxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-2-(propan-2-yl)oxane
- 2-(Iodomethyl)-2-(propan-2-yl)oxane
- 2-(Hydroxymethyl)-2-(propan-2-yl)oxane
Uniqueness
Compared to its analogs, 2-(Bromomethyl)-2-(propan-2-yl)oxane is unique due to the reactivity of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a valuable intermediate in organic synthesis, offering a good compromise between reactivity and stability.
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-propan-2-yloxane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)9(7-10)5-3-4-6-11-9/h8H,3-7H2,1-2H3 |
Clé InChI |
JVHFJRHFVFUTBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


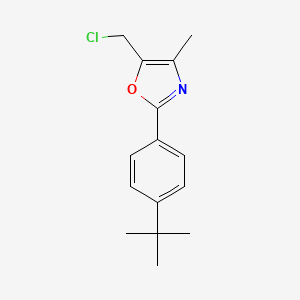
![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)

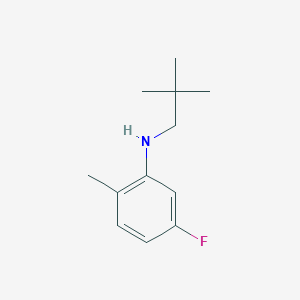
![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)


![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
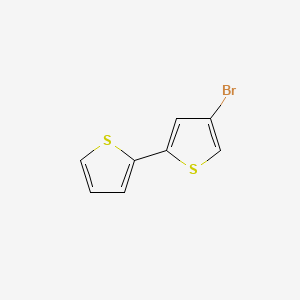
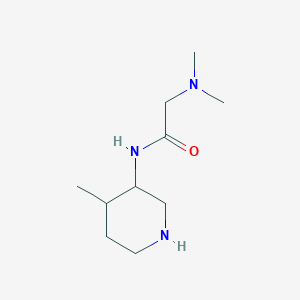
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

